molecular formula C5H8O5 B1643484 2-hydroxy-4-methoxy-4-oxobutanoic acid

2-hydroxy-4-methoxy-4-oxobutanoic acid

Cat. No.: B1643484
M. Wt: 148.11 g/mol
InChI Key: ZJDXMXMEZZVUKO-UHFFFAOYSA-N
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Description

2-hydroxy-4-methoxy-4-oxobutanoic acid, also known as methyl 3-hydroxybutanoate, is an organic compound with the molecular formula C5H8O4. It is an ester derived from 3-hydroxybutanedioic acid and methanol. This compound is of significant interest in various fields of chemistry and industry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxybutanedioic acid methyl ester typically involves the esterification of 3-hydroxybutanedioic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-Hydroxybutanedioic acid+MethanolH2SO43-Hydroxybutanedioic acid methyl ester+Water\text{3-Hydroxybutanedioic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{2-hydroxy-4-methoxy-4-oxobutanoic acid} + \text{Water} 3-Hydroxybutanedioic acid+MethanolH2​SO4​​3-Hydroxybutanedioic acid methyl ester+Water

Industrial Production Methods: In an industrial setting, the production of 3-hydroxybutanedioic acid methyl ester may involve continuous esterification processes using fixed-bed reactors. The use of ion-exchange resins as catalysts can enhance the efficiency and yield of the esterification process .

Chemical Reactions Analysis

Types of Reactions: 2-hydroxy-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

2-hydroxy-4-methoxy-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxybutanedioic acid methyl ester involves its conversion into active metabolites within biological systems. These metabolites can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include ester hydrolysis, oxidation, and reduction reactions .

Comparison with Similar Compounds

    Methyl acetoacetate: Another ester with similar reactivity but different applications.

    Ethyl 3-hydroxybutanoate: An ester with a similar structure but different alkyl group.

    Methyl 3-hydroxypropanoate: A shorter-chain ester with different properties.

Uniqueness: 2-hydroxy-4-methoxy-4-oxobutanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

IUPAC Name

2-hydroxy-4-methoxy-4-oxobutanoic acid

InChI

InChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9)

InChI Key

ZJDXMXMEZZVUKO-UHFFFAOYSA-N

SMILES

COC(=O)CC(C(=O)O)O

Canonical SMILES

COC(=O)CC(C(=O)O)O

Origin of Product

United States

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